molecular formula C13H21N3S B6441610 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2549038-52-8

4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine

Cat. No. B6441610
CAS RN: 2549038-52-8
M. Wt: 251.39 g/mol
InChI Key: MVIJVALSCMSFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine, also known as 4-tBu-2-MS-6-PyP, is an organic compound belonging to the pyrimidine family. It is a white powder with a melting point of 57-58 °C, and is soluble in water and ethanol. 4-tBu-2-MS-6-PyP has been studied for its potential applications in medicinal chemistry, biochemistry, and drug design.

Scientific Research Applications

4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP has been studied for its potential applications in medicinal chemistry, biochemistry, and drug design. It has been used as a substrate for the synthesis of pyrimidine-based compounds, which have been studied for their potential therapeutic applications. 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP has also been used as a starting material for the synthesis of other pyrimidine derivatives, such as 2-amino-4-tBu-6-PyP. These compounds have been studied for their potential use in the treatment of cancer, inflammation, and other diseases.

Mechanism of Action

4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP has been studied for its potential to act as an inhibitor of the enzyme phospholipase A2 (PLA2). PLA2 is an enzyme involved in the breakdown of phospholipids, which are essential components of cell membranes. By inhibiting PLA2, 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP is thought to have anti-inflammatory and anti-cancer properties. In addition, 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP has been studied for its potential to act as an inhibitor of the enzyme tyrosine kinase, which is involved in signal transduction pathways.
Biochemical and Physiological Effects
4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP has been studied for its potential to act as an inhibitor of the enzymes phospholipase A2 (PLA2) and tyrosine kinase. Inhibition of these enzymes has been shown to have anti-inflammatory and anti-cancer effects in laboratory studies. In addition, 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP has been studied for its potential to act as an antioxidant, which may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its solubility in water and ethanol makes it easy to work with. In addition, its low melting point makes it easy to store and handle. The main limitation of 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP is its low solubility in organic solvents, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP are still being explored. Future research could focus on the development of new pyrimidine-based compounds derived from 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP, which could be used to treat cancer, inflammation, and other diseases. In addition, further research could be done to explore the potential of 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP as an antioxidant and its ability to inhibit other enzymes. Finally, studies could be conducted to further evaluate the advantages and limitations of 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP for use in laboratory experiments.

Synthesis Methods

4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP is synthesized through a nucleophilic aromatic substitution reaction. This reaction involves the substitution of a nucleophile for an aromatic ring in a substrate. In this case, the substrate is 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP, and the nucleophile is a pyrrolidin-1-yl group. The reaction is carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), at a temperature of 0-25°C.

properties

IUPAC Name

4-tert-butyl-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3S/c1-13(2,3)10-9-11(15-12(14-10)17-4)16-7-5-6-8-16/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIJVALSCMSFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)SC)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine

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